Scaffold Topology Differentiates N-(3-Cyanothiophen-2-yl)-4-fluorobenzamide from the Isomeric Pan-HAT Inhibitor PU139
N-(3-Cyanothiophen-2-yl)-4-fluorobenzamide (CAS 749919-77-5) and PU139 (CAS 158093-65-3) share the identical molecular formula (C₁₂H₇FN₂OS) and molecular weight (246.26 g/mol), yet differ fundamentally in core scaffold: the former is a 3-cyanothiophene-2-yl benzamide, whereas PU139 is a 2-(4-fluorophenyl)isothiazolo[5,4-b]pyridin-3-one [1]. PU139 exhibits pan-HAT inhibitory activity with IC₅₀ values of 8.39 μM (Gcn5), 9.74 μM (PCAF), 2.49 μM (CBP), and 5.35 μM (p300) [2]. The benzamide scaffold of the target compound lacks the fused isothiazolo-pyridinone pharmacophore required for HAT binding, thereby rendering it inactive against HAT enzymes and suitable for applications where HAT inhibition is an undesired off-target .
| Evidence Dimension | Pan-HAT inhibitory activity (IC₅₀) – scaffold-dependent target engagement |
|---|---|
| Target Compound Data | No detectable HAT inhibition (inferred from absence of isothiazolo-pyridinone pharmacophore) |
| Comparator Or Baseline | PU139: Gcn5 IC₅₀ = 8.39 μM; PCAF IC₅₀ = 9.74 μM; CBP IC₅₀ = 2.49 μM; p300 IC₅₀ = 5.35 μM |
| Quantified Difference | >100-fold selectivity window inferred (inactive vs. low μM IC₅₀) |
| Conditions | In vitro fluorometric HAT activity assays; PU139 data from Gajer et al., Oncogenesis 2015 |
Why This Matters
Procurement decisions requiring a non-HAT-inhibitory 4-fluorophenyl thiophene scaffold must avoid the isomeric PU139; N-(3-cyanothiophen-2-yl)-4-fluorobenzamide provides a benzamide hydrogen-bonding geometry orthogonal to HAT pharmacophore requirements.
- [1] PU139 – Chemical Structure and Properties. Adooq Bioscience. https://www.adooq.com/pu139.html View Source
- [2] Gajer JM, et al. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo. Oncogenesis, 2015, 4, e137. https://www.nature.com/articles/oncsis201512 View Source
